molecular formula C21H13N5O4 B3483212 N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide

N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide

Cat. No. B3483212
M. Wt: 399.4 g/mol
InChI Key: IWRINKBNPMUROZ-UHFFFAOYSA-N
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Description

N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide, commonly known as NBTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBTF is a benzotriazole derivative that exhibits excellent photochemical and photophysical properties, making it a promising material for use in solar energy conversion, photocatalysis, and fluorescence sensing.

Mechanism of Action

The mechanism of action of NBTF is based on its photochemical and photophysical properties. Upon absorption of light, NBTF undergoes a series of electronic transitions that result in the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer, electron transfer, and hydrogen atom transfer. The photochemical reactions of NBTF are dependent on the nature of the surrounding environment, such as the presence of solvents, pH, and temperature.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBTF have not been extensively studied. However, preliminary studies have shown that NBTF exhibits low toxicity and does not induce significant cellular damage. NBTF has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using NBTF in lab experiments include its high purity, low toxicity, and excellent photochemical and photophysical properties. However, the limitations of using NBTF include its relatively high cost and the need for specialized equipment for its synthesis and characterization.

Future Directions

There are several future directions for research on NBTF. One potential area of research is the development of new synthetic methods for NBTF that are more cost-effective and scalable. Another area of research is the investigation of the photochemical and photophysical properties of NBTF in different environments, such as in the presence of different solvents and under different pH and temperature conditions. Additionally, the potential applications of NBTF in the field of medicine, such as in the treatment of oxidative stress-related diseases, warrant further investigation.

Scientific Research Applications

NBTF has been extensively investigated for its potential applications in various fields. In the field of solar energy conversion, NBTF has been used as a sensitizer in dye-sensitized solar cells, where it exhibits high efficiency in converting solar energy into electricity. NBTF has also been used as a photocatalyst for the degradation of organic pollutants in wastewater treatment. In addition, NBTF has been used as a fluorescent probe for the detection of metal ions and biomolecules.

properties

IUPAC Name

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O4/c27-21(19-10-11-20(30-19)26(28)29)22-14-8-9-16-17(12-14)24-25(23-16)18-7-3-5-13-4-1-2-6-15(13)18/h1-12H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRINKBNPMUROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Reactant of Route 3
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Reactant of Route 4
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Reactant of Route 5
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Reactant of Route 6
N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide

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